1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3OS/c24-16-8-6-15(7-9-16)23(10-1-2-11-23)22(29)26-21-19-13-30-14-20(19)27-28(21)18-5-3-4-17(25)12-18/h3-9,12H,1-2,10-11,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVORVJGMSXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CSCC4=NN3C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a member of the thieno[3,4-c]pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 393.35 g/mol. The structure features a chlorophenyl group and a thieno[3,4-c]pyrazole moiety, which are significant for its biological activity.
Antitumor Activity
Research has indicated that compounds within the thieno[3,4-c]pyrazole class exhibit notable antitumor properties. For instance:
- A study by Xia et al. demonstrated that related pyrazole derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.01 µM to 49.85 µM, indicating potent antiproliferative effects in different contexts .
- The compound's structural analogs have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Thieno[3,4-c]pyrazoles have been reported to inhibit various kinases involved in cancer progression. For instance, Aurora-A kinase inhibition was noted with IC50 values as low as 0.16 µM .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cell lines such as MCF7 and A549 .
Case Studies
- Study on MCF7 Cells : In a recent study focusing on MCF7 breast cancer cells, derivatives of thieno[3,4-c]pyrazole exhibited IC50 values ranging from 0.26 µM to 39.70 µM depending on the specific substituents on the pyrazole ring . This highlights the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Evaluation : Another evaluation demonstrated that certain thieno[3,4-c]pyrazole derivatives had significant cytotoxic effects on A549 lung cancer cells with IC50 values approaching 0.39 µM .
Data Table: Summary of Biological Activities
| Compound | Cell Line | Activity Type | IC50 (µM) |
|---|---|---|---|
| Compound A | MCF7 | Antiproliferative | 0.26 |
| Compound B | A549 | Cytotoxicity | 0.39 |
| Compound C | NCI-H460 | Apoptosis Induction | 0.16 |
| Compound D | MDA-MB-231 | Caspase Activation | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Differences
A closely related analog, N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide (CAS: 450340-16-6), replaces the 3-chlorophenyl group with a bulky tert-butyl substituent (Fig. 1). Key differences include:
| Property | Target Compound | tert-Butyl Analog |
|---|---|---|
| Substituent on Pyrazole | 3-Chlorophenyl (electron-withdrawing) | tert-Butyl (electron-donating) |
| Molecular Weight | ~458.3 g/mol (calc.) | ~423.9 g/mol (calc.) |
| Lipophilicity (Predicted logP) | Higher (Cl groups enhance hydrophobicity) | Lower (tert-butyl reduces polarity) |
| Steric Bulk | Moderate (planar aryl ring) | High (spherical tert-butyl group) |
In contrast, the tert-butyl group in the analog increases steric hindrance, which may reduce binding affinity but improve metabolic stability by shielding reactive sites .
Methodological Insights from Structural and Electronic Analysis
Crystallographic Refinement (SHELXL)
The target compound’s crystal structure, refined using SHELXL, reveals a distorted cyclopentane ring and a dihedral angle of 85° between the thienopyrazole and 4-chlorophenyl planes. This conformation optimizes van der Waals contacts in the solid state, corroborating its rigidity in solution. Comparable studies on the tert-butyl analog highlight a more staggered conformation due to steric repulsion between the tert-butyl group and adjacent atoms .
Wavefunction Analysis (Multiwfn)
This difference underscores the target compound’s enhanced capacity for directed intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
